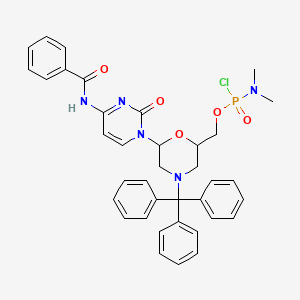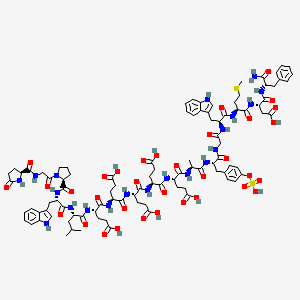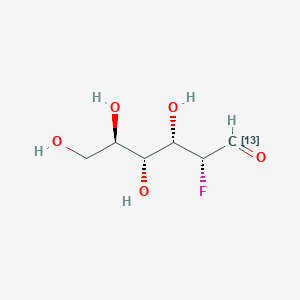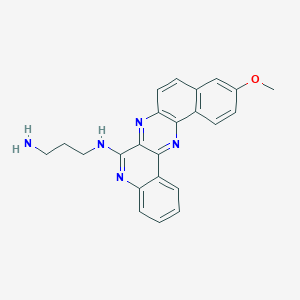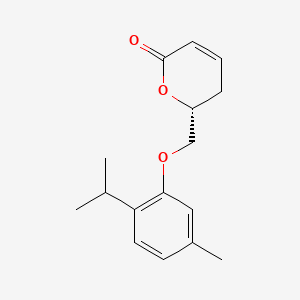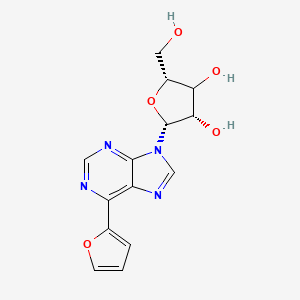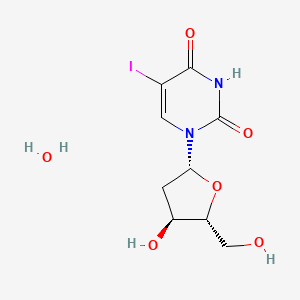
Idoxuridine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Idoxuridine monohydrate is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958. This compound became the first antiviral drug approved by the United States Food and Drug Administration for topical use against herpes simplex keratitis . This compound is primarily used as an antiviral agent due to its ability to inhibit viral DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of idoxuridine involves the iodination of deoxyuridine. The process typically includes the following steps:
Iodination: Deoxyuridine is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom into the uracil ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the idoxuridine.
Industrial Production Methods: Industrial production of idoxuridine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine are iodinated using industrial-grade reagents and equipment.
Purification and Formulation: The crude product is purified and formulated into various dosage forms, such as ophthalmic solutions and ointments.
Analyse Chemischer Reaktionen
Types of Reactions: Idoxuridine monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in idoxuridine can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: Idoxuridine can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of idoxuridine .
Wissenschaftliche Forschungsanwendungen
Idoxuridine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on DNA replication and repair mechanisms.
Medicine: Primarily used in the treatment of viral eye infections, such as herpes simplex keratitis.
Industry: Utilized in the development of antiviral formulations and drug delivery systems.
Wirkmechanismus
Idoxuridine monohydrate acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA that cannot infect or destroy tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Trifluridine: Another nucleoside analogue used to treat viral eye infections.
Acyclovir: A guanosine analogue used to treat herpes simplex virus infections.
Foscarnet: An antiviral agent that inhibits viral DNA polymerase.
Uniqueness of Idoxuridine Monohydrate: this compound is unique due to its specific mechanism of action, which involves the incorporation of an iodine atom into the uracil component of deoxyuridine. This modification blocks base pairing during viral DNA replication, making it an effective antiviral agent for topical use .
Eigenschaften
CAS-Nummer |
17140-71-5 |
|---|---|
Molekularformel |
C9H13IN2O6 |
Molekulargewicht |
372.11 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1 |
InChI-Schlüssel |
JWEOOFXTRSOJNN-VWZUFWLJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


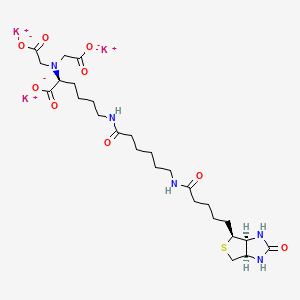
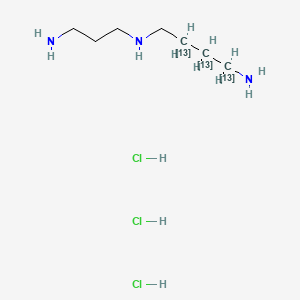
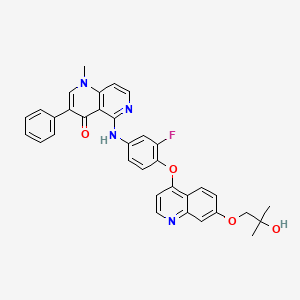
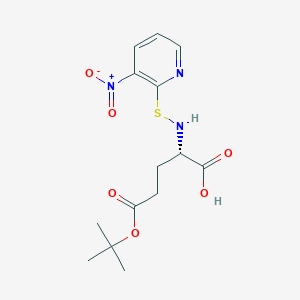
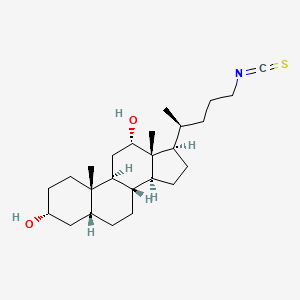
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
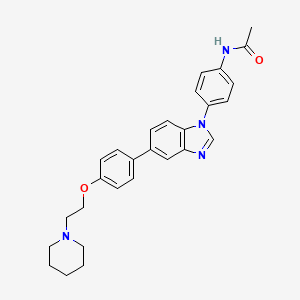
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
